molecular formula C10H5Cl2N3 B1471203 4,7-Dichloroimidazo[1,5-a]quinoxaline CAS No. 847900-55-4

4,7-Dichloroimidazo[1,5-a]quinoxaline

Cat. No.: B1471203
CAS No.: 847900-55-4
M. Wt: 238.07 g/mol
InChI Key: RNXRNWDVRHNIOQ-UHFFFAOYSA-N
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Scientific Research Applications

4,7-Dichloroimidazo[1,5-a]quinoxaline has several applications in scientific research, including:

Mechanism of Action

Target of Action

The primary targets of 4,7-Dichloroimidazo[1,5-a]quinoxaline are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play a crucial role in various biological processes, including cell signaling, neurotransmission, and regulation of gene expression.

Mode of Action

This compound interacts with its targets by binding to the active sites of these proteins, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of these targets, resulting in altered cellular processes.

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterases can increase the levels of cyclic AMP and cyclic GMP, leading to changes in cell signaling . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, inhibition of phosphodiesterases can lead to changes in cell signaling, potentially affecting processes such as cell proliferation, differentiation, and apoptosis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4,7-Dichloroimidazo[1,5-a]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . This compound also affects gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it can influence cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. For instance, this compound has been shown to inhibit phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides . This inhibition leads to an accumulation of cyclic nucleotides, which can alter cellular signaling and function. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage does not necessarily enhance the effect and may lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . By inhibiting these enzymes, this compound can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules to influence cellular signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation . This method is operationally simple and scalable, providing high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents and conditions for these reactions depend on the desired transformation and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]quinoxalines
  • Thiazolo[3,4-a]quinoxalines
  • Pyrrolo[1,2-a]quinoxalines

Uniqueness

4,7-Dichloroimidazo[1,5-a]quinoxaline is unique due to the presence of chlorine atoms at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and structural features distinguish it from other similar compounds, making it a valuable scaffold for the development of new molecules with desired properties .

Properties

IUPAC Name

4,7-dichloroimidazo[1,5-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXRNWDVRHNIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286118
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847900-55-4
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847900-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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